Benzoic acid;2-(propoxymethoxy)ethanol
Description
Benzoic acid;2-(propoxymethoxy)ethanol is a benzoic acid derivative featuring a propoxymethoxy-ethanol substituent. Such derivatives are typically synthesized for applications in pharmaceuticals, organic synthesis, or as solubility modifiers due to their amphiphilic nature. The propoxymethoxy group likely enhances solubility in organic solvents while retaining some polarity from the ether linkage .
Properties
CAS No. |
62254-43-7 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;2-(propoxymethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-4-8-6-9-5-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3 |
InChI Key |
RZAFOALOCKKMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid;2-(propoxymethoxy)ethanol typically involves the esterification of benzoic acid with 2-(propoxymethoxy)ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The compound can participate in esterification reactions with various alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Esterification: Various esters depending on the alcohol used.
Substitution: Substituted ether-alcohol compounds.
Scientific Research Applications
Chemistry: Benzoic acid;2-(propoxymethoxy)ethanol is used as a starting material in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterification and oxidation. Its derivatives are also investigated for their potential biological activities .
Medicine: The compound and its derivatives are explored for their antimicrobial properties. Benzoic acid is known for its antimicrobial activity, and the addition of 2-(propoxymethoxy)ethanol may enhance this property .
Industry: In the industrial sector, this compound is used in the production of plasticizers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of benzoic acid;2-(propoxymethoxy)ethanol involves its interaction with cellular components. The benzoic acid moiety can disrupt microbial cell membranes, leading to cell death. The 2-(propoxymethoxy)ethanol part can enhance the solubility and penetration of the compound into cells, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analogs:
- 2-(4-Methoxybenzoyl)benzoic acid (): Contains a methoxybenzoyl group, increasing hydrophobicity compared to the target compound. Used as an intermediate in drug synthesis and dyes.
- Benzoic acid, 2-hydroxy-, reaction products with 2-(2-ethoxyethoxy)ethanol (): Features ethoxy-ethoxy side chains, which enhance water solubility compared to propoxymethoxy groups.
- 2-(1-Naphthoyl)-benzoic acid (): A naphthoyl-substituted analog with higher molecular rigidity and melting point (150–155°C).
Substituent Effects:
- Propoxymethoxy vs. Ethoxyethoxy : The longer propyl chain in the target compound may improve lipid solubility compared to ethoxyethoxy derivatives .
- Methoxybenzoyl vs. Propoxymethoxy : Methoxybenzoyl groups () contribute to π-π stacking in crystalline structures, whereas propoxymethoxy likely reduces crystallinity, favoring liquid or amorphous states.
Physicochemical Properties
*Predicted based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
